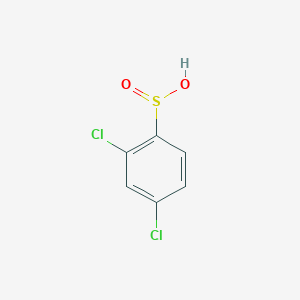

2,4-Dichlorobenzene-1-sulfinic acid

Description

2,4-Dichlorobenzene-1-sulfinic acid (chemical formula: C₆H₃Cl₂SO₂H) is an organosulfur compound featuring a sulfinic acid functional group (-SO₂H) attached to a dichlorinated benzene ring. This compound is structurally characterized by chlorine substituents at the 2- and 4-positions of the aromatic ring, which significantly influence its electronic properties and reactivity. Sulfinic acids are intermediates in organic synthesis, often utilized for their reducing properties or as precursors to sulfonyl derivatives.

Properties

Molecular Formula |

C6H4Cl2O2S |

|---|---|

Molecular Weight |

211.06 g/mol |

IUPAC Name |

2,4-dichlorobenzenesulfinic acid |

InChI |

InChI=1S/C6H4Cl2O2S/c7-4-1-2-6(11(9)10)5(8)3-4/h1-3H,(H,9,10) |

InChI Key |

OKUBMVUZAZAYAI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)S(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichlorobenzene-1-sulfinic acid typically involves the sulfonation of 2,4-dichlorobenzene. One common method is the reaction of 2,4-dichlorobenzene with sulfur dioxide in the presence of a catalyst, such as aluminum chloride, under controlled conditions. This process leads to the formation of the sulfinic acid group on the benzene ring .

Industrial Production Methods: Industrial production of 2,4-Dichlorobenzene-1-sulfinic acid often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichlorobenzene-1-sulfinic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert it into corresponding thiols.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.

Major Products:

Oxidation: Formation of 2,4-dichlorobenzenesulfonic acid.

Reduction: Formation of 2,4-dichlorobenzenethiol.

Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

2,4-Dichlorobenzene-1-sulfinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It serves as a reagent in biochemical assays and studies involving sulfinic acids.

Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichlorobenzene-1-sulfinic acid involves its reactivity with various molecular targets. The sulfinic acid group can participate in nucleophilic and electrophilic reactions, leading to the formation of different products. The pathways involved often depend on the specific reaction conditions and the presence of other reagents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally or functionally related dichlorinated benzene derivatives, sulfonic acids, and sulfinic acids. Data are synthesized from available evidence (see Table 1).

Table 1: Comparative Analysis of 2,4-Dichlorobenzene-1-sulfinic Acid and Analogues

Key Findings :

Functional Group Reactivity :

- Sulfinic acids (e.g., 2,4-dichlorobenzene-1-sulfinic acid) are less acidic and less oxidizing than sulfonic acids (e.g., 2,5-dichlorobenzenesulfonic acid) due to the lower oxidation state of sulfur (-SO₂H vs. -SO₃H). This makes sulfinic acids more suitable for reductive coupling reactions .

- Sulfonyl chlorides (e.g., 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride) exhibit higher electrophilicity, enabling their use in synthesizing sulfonamides for drug development .

Structural Influence on Applications: Dichlorinated benzene derivatives with electron-withdrawing groups (e.g., -SO₂H, -SO₃H) are often used as intermediates in fine chemicals. For example, 2,5-dichlorobenzenesulfonic acid is a reference standard in analytical chemistry, while 3,3’-dichlorobenzidine is restricted to industrial settings due to toxicity . The chlorine substituents in 2,4-dichlorobenzene-1-sulfinic acid likely enhance its stability and lipophilicity compared to non-halogenated analogues, though experimental data are sparse.

Safety and Regulatory Status: Compounds like 3,3’-dichlorobenzidine are tightly regulated owing to carcinogenic risks, whereas sulfinic and sulfonic acids generally pose lower acute toxicity but require careful handling due to corrosive properties .

Biological Activity

2,4-Dichlorobenzene-1-sulfinic acid (DCBSA) is a sulfinic acid derivative of dichlorobenzene, which has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and environmental science. This article reviews the biological activity of DCBSA, focusing on its mechanisms of action, toxicity, and potential therapeutic uses based on recent research findings.

Chemical Structure and Properties

DCBSA is characterized by the presence of a sulfinic acid group (-SO₂H) attached to a dichlorobenzene ring. The molecular formula is C₆H₄Cl₂O₂S. The sulfinic acid moiety is known for its ability to act as a reducing agent and a source of sulfonyl radicals, which can participate in various chemical reactions.

Antimicrobial Properties

Recent studies have demonstrated that DCBSA exhibits antimicrobial activity against various bacterial strains. For example, it has been tested against Staphylococcus aureus and Escherichia coli , showing significant inhibition zones in disc-diffusion assays. The Minimum Inhibitory Concentration (MIC) values indicate that DCBSA is effective at lower concentrations compared to other halogenated compounds.

| Bacterial Strain | MIC (mg/L) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 50 | 15 |

| Escherichia coli | 100 | 12 |

Antioxidant Activity

DCBSA has been investigated for its antioxidant properties. Research indicates that it can scavenge free radicals effectively, which may be attributed to the presence of the sulfinic acid group. This property suggests potential applications in preventing oxidative stress-related diseases.

Toxicity Studies

Toxicological assessments are crucial for understanding the safety profile of DCBSA. A study conducted on rodent models revealed dose-dependent toxicity, with significant effects observed on liver and kidney functions at higher doses. Notably, histopathological examinations showed signs of nephropathy and hepatotoxicity.

| Dose (mg/kg) | Liver Damage Score | Kidney Damage Score |

|---|---|---|

| 0 (Control) | 0 | 0 |

| 150 | 1 | 1 |

| 300 | 3 | 2 |

The biological activity of DCBSA is believed to involve several mechanisms:

- Radical Scavenging: DCBSA acts as an H-atom donor, effectively neutralizing reactive oxygen species (ROS) and preventing cellular damage.

- Enzyme Inhibition: Preliminary studies suggest that DCBSA may inhibit certain enzymes involved in metabolic pathways, although further research is needed to elucidate these interactions.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, DCBSA was tested against clinical isolates of multidrug-resistant bacteria. The results indicated that DCBSA not only inhibited bacterial growth but also enhanced the efficacy of conventional antibiotics when used in combination therapies.

Case Study 2: Toxicological Assessment

A two-year chronic toxicity study evaluated the long-term effects of DCBSA in rats. The findings highlighted significant renal and hepatic lesions at high exposure levels, raising concerns about its safety in prolonged use scenarios.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.